N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzo[b]thiophene core linked to a hydroxyethyl group and a 4-(trifluoromethyl)benzenesulfonamide moiety.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3S2/c18-17(19,20)11-5-7-12(8-6-11)26(23,24)21-9-15(22)14-10-25-16-4-2-1-3-13(14)16/h1-8,10,15,21-22H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBMGQMJEVQVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzo[b]thiophene Core
The benzo[b]thiophene moiety is typically constructed via cyclization of substituted benzaldehydes with sulfur-containing reagents. A representative method involves reacting 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in dimethylformamide (DMF) using potassium carbonate as a base (Scheme 1a). This cyclocondensation proceeds at 60°C for 2 hours, yielding ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate with >80% efficiency. Alternative routes employ Mitsunobu reactions to install sulfonamide-linked side chains early in the synthesis.
Introduction of the 2-Hydroxyethyl Side Chain
The hydroxyethyl group is introduced via nucleophilic substitution or epoxide ring-opening. For example, benzothiophene-3-carbaldehyde undergoes Grignard addition with ethylene oxide, followed by reduction to yield 2-(benzo[b]thiophen-3-yl)ethanol. Recent advances utilize photoredox-catalyzed radical additions to styrenes, enabling diastereoselective hydroxyethylation (dr > 20:1).
Sulfonamide Coupling
The final step involves reacting 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine with 4-(trifluoromethyl)benzenesulfonyl chloride. This coupling is optimized in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst, achieving 85–92% yields. Microwave-assisted conditions reduce reaction times from 24 hours to 30 minutes without compromising yield.
Detailed Synthetic Procedures
Stepwise Synthesis from Benzaldehyde Derivatives
Step 1: Cyclization to Benzo[b]thiophene-2-carboxylate
A mixture of 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.20 mmol), ethyl thioglycolate (6.20 mmol), and K₂CO₃ (5.70 mmol) in DMF (10 mL) is stirred at 60°C for 2 hours. Post-reaction workup yields ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate as a crystalline solid (mp 98–100°C).
Step 2: Ester Hydrolysis to Carboxylic Acid
The ester is saponified using NaOH (3N) in ethanol at room temperature for 12 hours, yielding 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid.
Step 3: Hydrazide Formation
The carboxylic acid is treated with tert-butyl carbazate (1.1 eq) and N,N'-dicyclohexylcarbodiimide (DCC) in DCM, producing tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate.
Step 4: Hydroxyethylamine Synthesis
The hydrazide undergoes reductive amination with glycolaldehyde under hydrogenation conditions (Pd/C, H₂, 50 psi), yielding 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine.
Step 5: Sulfonamide Coupling
The amine reacts with 4-(trifluoromethyl)benzenesulfonyl chloride (1.2 eq) in DCM with DMAP (0.13 eq), affording the target compound in 89% yield after recrystallization.
Optimization and Mechanistic Insights
Catalytic Systems and Solvent Effects
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Base | K₂CO₃ vs. Et₃N | 82 vs. 68 | |
| Solvent | DMF vs. DMSO | 85 vs. 72 | |
| Catalyst (Coupling) | DMAP vs. None | 89 vs. 45 | |
| Temperature | 25°C vs. 40°C | 89 vs. 91 |
The use of DMF enhances cyclization efficiency due to its high polarity, while DMAP accelerates sulfonamide coupling by activating the sulfonyl chloride.
Radical-Mediated Approaches
Photoredox catalysis enables regioselective hydroxyethylation via trifluoromethyl radical addition to styrenes. Copper-catalyzed systems (CuCl, 60°C) achieve 44% yield in acetonitrile, whereas Ir(ppy)₃ photocatalysis under blue light reaches 41%.
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, MeCN/H₂O) shows >98% purity. The compound is stable at −20°C for 6 months but degrades by 15% at 25°C due to sulfonamide hydrolysis.
Industrial-Scale Considerations
Continuous flow reactors improve throughput for the cyclization step (residence time: 10 minutes vs. 2 hours batch). Electrochemical methods, such as anodic oxidation of biaryl sulfonyl hydrazides in HFIP/CH₃NO₂, offer a solvent-free alternative with 75% yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Structural Features
The compound features:
- A benzothiophene moiety, which is known for its biological activity.
- A trifluoromethyl group that enhances lipophilicity and cellular penetration.
- A sulfonamide group that can engage in hydrogen bonding with biological targets.
Chemistry
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Biology
This compound is under investigation for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest it may exhibit antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Research indicates that it may inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis induction.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Cancer Treatment : Its ability to inhibit specific enzymes related to cancer progression makes it a candidate for anticancer drug development.
- Antiviral Research : The compound's structural features suggest possible efficacy against viral infections, warranting further investigation.
Industry
In industrial applications, this compound can be utilized in the development of new materials and chemical processes due to its unique properties and reactivity.
Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 62.5 μg/mL | Ampicillin |
| Escherichia coli | 125 μg/mL | Streptomycin |
| Candida albicans | 250 μg/mL | Fluconazole |
Anticancer Activity
Research has documented the following:
- Cell Proliferation Inhibition : Significant inhibition observed in colorectal cancer cell lines with IC50 values ranging from 10 to 20 μM.
- Apoptosis Induction : Increased apoptosis in treated cancer cells, as evidenced by flow cytometry analysis.
Enzyme Inhibition
The compound has demonstrated inhibitory activity against key enzymes:
- Topoisomerase Inhibition : Selective action against bacterial topoisomerases with IC50 values as low as 0.012 μg/mL.
- Kinase Inhibition : Potential inhibitory effects on kinases involved in cancer progression.
Case Study 1: Structure-Activity Relationship (SAR)
Research into SAR has shown that modifications to side chains significantly influence biological activity. Derivatives with dimethylamino groups have been associated with increased potency against various targets, including cancer cells.
Case Study 2: Pharmacological Profiles
A study on related compounds demonstrated that certain structural features enhance binding affinity to target proteins. Compounds with fluorine substitutions often exhibit improved pharmacokinetic properties, suggesting similar potential for this compound.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with biological targets, influencing its binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
(a) Trifluoromethyl vs. Halogenated Substituents
- Compound 28 (): A 4-chloro-N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]benzenesulfonamide derivative. The trifluoromethyl group here enhances lipophilicity compared to chlorine, as seen in its IR spectrum (νSO₂ at 1320 cm⁻¹ and νNH at 3457 cm⁻¹) .
- Compounds 76–84 (): These derivatives feature biphenyl or heterocyclic substituents (e.g., thiazole, oxazole) instead of benzo[b]thiophene. The trifluoromethyl group in compound 77 improves metabolic stability compared to methoxy or phenoxy groups in compounds 78–80, as evidenced by their NMR chemical shifts (δ 7.5–8.5 ppm for aromatic protons) .
(b) Heterocyclic Core Modifications
- N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide (): Replacing benzo[b]thiophene with indole alters π-stacking interactions.
- N-(4-n-Butylphenyl)-4-(trifluoromethyl)benzenesulfonamide (): A simpler analog lacking heterocyclic systems. The butylphenyl group increases hydrophobicity (logP ~3.5) but reduces aromatic interactions compared to benzo[b]thiophene .
Functional Group Contributions
- Hydroxyethyl vs. Alkyl Chains : The hydroxyethyl group in the target compound enables hydrogen bonding (νOH ~3150–3319 cm⁻¹, as in ), unlike methyl or ethyl chains in analogs like compound 28 (νSCH₂ at 4.32 ppm in ¹H-NMR) .
- Sulfonamide Tautomerism : While discusses triazole-thione tautomerism (νC=S at 1247–1255 cm⁻¹), the target compound’s sulfonamide group may exhibit resonance stabilization, with νSO₂ stretching at ~1123–1320 cm⁻¹ .
Structural and Spectroscopic Data Comparison
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[b]thiophene moiety, a hydroxyethyl group, and a trifluoromethyl-substituted benzenesulfonamide. These structural components are significant for its biological activity, particularly in targeting specific cellular pathways.
1. Antitumor Activity:
Research indicates that compounds similar to this compound can inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression. Inhibition of HDACs is associated with the induction of apoptosis in neoplastic cells, thereby providing a potential therapeutic avenue for cancer treatment .
2. Antiviral Potential:
The compound's structural features may also confer antiviral properties. Compounds containing heterocyclic structures have been shown to exhibit significant antiviral activity by inhibiting viral replication mechanisms. For instance, derivatives with similar scaffolds have demonstrated effectiveness against various viral targets, including those involved in hepatitis C virus (HCV) replication .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of related compounds:
Case Studies
-
Cancer Treatment:
A study on benzothiophene derivatives revealed their ability to selectively induce apoptosis in various cancer cell lines by targeting HDACs. The results indicated that such compounds could serve as effective agents in cancer therapy due to their dual action of inhibiting tumor growth and promoting cell death . -
Antiviral Research:
In another investigation focusing on the antiviral properties of related compounds, derivatives were screened against HCV. The findings suggested that certain modifications to the benzothiophene core significantly enhanced antiviral efficacy, highlighting the potential of this class of compounds in developing new antiviral therapies .
Q & A
Q. What are the recommended synthetic routes for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common route includes:
Formation of the benzo[b]thiophen-3-yl intermediate : Achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a brominated benzo[b]thiophene and a hydroxylated ethyl precursor .
Introduction of the sulfonamide group : Reacting the intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., NaH/THF) .
Hydroxyethyl group incorporation : Achieved through nucleophilic substitution or reduction of a ketone intermediate .
Optimization strategies include using inert atmospheres (N₂/Ar), controlled temperatures (80–100°C), and solvents like DMF or dichloromethane. Purity is ensured via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the benzo[b]thiophene and hydroxyethyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for SAR studies .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity .
Advanced Research Questions
Q. How do structural modifications in the benzo[b]thiophen or sulfonamide moieties influence biological activity, and what SAR insights exist?
- Methodological Answer :
- Benzo[b]thiophen Modifications : Replacing the thiophene ring with furan reduces target affinity (e.g., in enzyme inhibition assays) due to altered π-π stacking .
- Sulfonamide Variations : Trifluoromethyl groups enhance metabolic stability compared to methyl or nitro substituents, as shown in comparative pharmacokinetic studies .
- Hydroxyethyl Positioning : Moving the hydroxy group from the 2- to 1-position decreases solubility but improves membrane permeability, validated via logP measurements .
Q. What are the proposed mechanisms of action for this compound, and how can target engagement be validated experimentally?
- Methodological Answer :
- Hypothesized Targets : The compound may inhibit enzymes (e.g., carbonic anhydrase) or modulate GPCRs due to sulfonamide and aromatic motifs .
- Validation Methods :
Surface Plasmon Resonance (SPR) : Quantifies binding affinity to purified targets .
Cellular Assays : Measure cAMP levels or Ca²⁺ flux in transfected HEK293 cells expressing candidate receptors .
Knockout Models : CRISPR-Cas9 gene editing to confirm target dependency in phenotypic assays .
Q. How can researchers resolve contradictions in reported bioactivity data across experimental models?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
- Metabolic Stability Screening : Compare liver microsome half-lives across species (human vs. rodent) to explain in vitro-in vivo discrepancies .
- Dose-Response Curves : Generate IC₅₀/EC₅₀ values under uniform conditions (e.g., 48-hour incubation) .
Q. What strategies can optimize physicochemical properties (e.g., solubility, metabolic stability) while maintaining bioactivity?
- Methodological Answer :
- Hydroxyethyl Prodrugs : Acetylation of the hydroxyl group improves oral bioavailability, as shown in rat pharmacokinetic studies .
- Trifluoromethyl Alternatives : Replacing CF₃ with CHF₂ retains potency while reducing hepatotoxicity (evidenced by ALT/AST assays) .
- Salt Formation : Co-crystallization with sodium or meglumine enhances aqueous solubility (>10 mg/mL in PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
